1,4-Oxazepane-4-sulfonamide
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Overview
Description
1,4-Oxazepane-4-sulfonamide is a heterocyclic compound containing a seven-membered ring with oxygen and nitrogen atomsThe compound has the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxazepane-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,4-oxazepane with sulfonamide reagents under specific conditions. For example, the reaction of 1,4-oxazepane with sulfonyl chloride in the presence of a base such as triethylamine can yield this compound .
Another method involves the use of SnAP (Sn amino protocol) reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. This process occurs under mild, room-temperature conditions and offers exceptional substrate scope and functional-group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazepane-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,4-Oxazepane-4-sulfonamide has several scientific research applications, including:
Pharmaceuticals: The compound is used as a building block for the synthesis of various pharmaceutical agents, including antifungal, antibacterial, and anticonvulsant drugs.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-oxazepane-4-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition prevents the bacteria from synthesizing DNA, ultimately leading to their death.
Comparison with Similar Compounds
1,4-Oxazepane-4-sulfonamide can be compared with other similar compounds, such as:
1,4-Oxazepane-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group and exhibits different chemical properties and applications.
Sulfonimidates: These compounds contain a sulfonimidate group and are used as intermediates in the synthesis of other sulfur(VI) compounds.
Properties
IUPAC Name |
1,4-oxazepane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)7-2-1-4-10-5-3-7/h1-5H2,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNISBHTMIOXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251292-93-9 |
Source
|
Record name | 1,4-oxazepane-4-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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